3-Aminophthalic Acid Hydrochloride Dihydrate
Description
Historical Development and Discovery
The discovery of 3-aminophthalic acid hydrochloride dihydrate is intertwined with advancements in chemiluminescence and organic synthesis. The compound gained prominence as a key oxidation product of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a chemiluminescent agent first synthesized in 1902. Early 20th-century studies on luminol’s oxidative degradation pathways revealed 3-aminophthalic acid as a stable byproduct, formed via the catalytic action of iron in hemoglobin. This reaction’s forensic utility—detecting trace blood through light emission—was pioneered by Walter Specht in 1937, cementing the compound’s practical relevance.
Industrial synthesis methods evolved significantly in the 21st century. A 2015 patent detailed a scalable route using 3-nitrophthalic acid as a precursor, hydrogenated under controlled conditions with platinum or palladium catalysts, followed by hydrochlorination to yield this compound. This method achieved yields exceeding 90% and purity >98%, addressing earlier challenges in stability and storage.
Chemical Classification and Nomenclature
This compound belongs to the class of aromatic amino dicarboxylic acids. Its systematic IUPAC name is 3-amino-1,2-benzenedicarboxylic acid hydrochloride dihydrate , reflecting its benzene ring substituted with an amino group (-NH₂) at position 3 and two carboxylic acid groups (-COOH) at positions 1 and 2, complexed with hydrochloric acid and two water molecules.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₈H₈ClNO₄·2H₂O |
| Molecular weight | 217.61 g/mol (anhydrous) |
| Crystal structure | Monoclinic, P2₁/c space group |
| Solubility | Soluble in polar solvents (e.g., DMSO) |
| Melting point | 174–175°C (decomposition) |
The hydrochloride salt enhances stability, while the dihydrate form improves crystallinity for industrial handling. Spectroscopic characterization (e.g., NMR, IR) confirms protonation of the amino group and hydrogen bonding between water molecules and carboxylate moieties.
Significance in Organic and Medicinal Chemistry
This compound’s bifunctional structure—combining aromaticity, acidity, and nucleophilicity—makes it a versatile intermediate. Key applications include:
Chemiluminescence and Forensic Science
In alkaline solutions with hydrogen peroxide, 3-aminophthalic acid forms an excited-state intermediate during luminol oxidation, emitting blue light (λₘₐₓ = 425 nm). This reaction is pivotal in forensic blood detection, where hemoglobin’s iron catalyzes the process.
Targeted Protein Degradation
Recent studies identify 3-aminophthalic acid as a cereblon (CRBN) E3 ubiquitin ligase ligand, enabling the design of phthalic acid-based O’PROTACs (Oxygen-dependent Proteolysis-Targeting Chimeras). These molecules degrade oncogenic transcription factors like ERG, offering therapeutic potential in cancers.
Antimicrobial Drug Development
Derivatives of 3-aminophthalic acid inhibit metallo-β-lactamases (MBLs), enzymes conferring resistance to β-lactam antibiotics. For example, 3,6-disubstituted analogs show 10-fold higher activity against IMP-1 MBL than early-generation inhibitors.
Table 2: Applications in Research and Industry
The compound’s adaptability underscores its role in advancing synthetic methodologies and therapeutic strategies, particularly in addressing antibiotic resistance and protein dysregulation.
Properties
IUPAC Name |
3-aminophthalic acid;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH.2H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGXHHKKTRKNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate typically involves the reduction of 3-nitrophthalic acid. One common method includes the following steps :
Dissolution: Dissolve 3-nitrophthalic acid in a suitable solvent such as normal hexane.
Nitrogen Displacement: Replace the air in the reactor with nitrogen to create an inert atmosphere.
Hydrogenation Reaction: Add a catalyst such as skeleton nickel and introduce hydrogen gas to reduce the nitro group to an amino group.
Complexation Reaction: Cool the reaction mixture and add concentrated hydrochloric acid to form the hydrochloride salt.
Centrifugal Drying: Centrifuge the product and dry it under vacuum to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the product .
Chemical Reactions Analysis
Types of Reactions
3-Aminophthalic Acid Hydrochloride Dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrophthalic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and catalysts such as iron.
Reduction: Hydrogen gas and catalysts like skeleton nickel or hydrazine hydrate are used.
Substitution: Various reagents can be used depending on the desired product, such as acyl chlorides for acylation reactions.
Major Products Formed
3-Nitrophthalic Acid: Formed by oxidation.
3-Aminophthalic Acid: Formed by reduction.
Various Derivatives: Formed by substitution reactions.
Scientific Research Applications
Chemistry
3-Aminophthalic Acid Hydrochloride Dihydrate is utilized as a reactant in the synthesis of various chemical intermediates, including local anesthetics. Its ability to participate in chemical reactions due to the presence of amino and carboxyl groups makes it a valuable compound for organic synthesis .
Biology
In biological research, this compound is employed in the study of enzyme reactions and protein interactions. Its role as a substrate or inhibitor in biochemical assays can provide insights into enzyme mechanisms and cellular processes .
Medicine
The compound has been investigated for its potential therapeutic applications, particularly in drug development. Research indicates its efficacy against certain bacterial strains, suggesting possible antimicrobial properties that could be leveraged for pharmaceutical purposes .
Industrial Applications
In industry, this compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for creating vibrant colors in various materials .
Research has demonstrated that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. Studies have shown its ability to inhibit bacterial growth by interfering with essential enzyme systems necessary for cell wall synthesis .
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Reactant for synthesizing intermediates | Local anesthetics |
| Biology | Study of enzyme reactions | Biochemical assays |
| Medicine | Potential therapeutic uses | Antimicrobial agents |
| Industry | Production of dyes and pigments | Textile industry |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound was shown to inhibit bacterial growth significantly, suggesting its potential as a new antimicrobial agent .
Case Study 2: Synthesis of Local Anesthetics
In synthetic organic chemistry, this compound has been successfully employed in the synthesis of local anesthetics such as lidocaine. The compound's reactivity allows for efficient conversion into more complex structures required for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 3-Aminophthalic Acid Hydrochloride Dihydrate involves its ability to participate in various chemical reactions due to the presence of the amino and carboxyl groups. These functional groups allow it to form hydrogen bonds and interact with other molecules, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Aminophthalic Acid Hydrochloride Dihydrate with structurally or functionally related compounds:
Key Observations:
- Hydrate Stability: Unlike Zinc Acetate Dihydrate, which is stable up to 237°C, this compound decomposes at 182°C, indicating lower thermal stability .
- Functional Groups: The presence of both amino and carboxylic acid groups distinguishes it from Quercetin Dihydrate (flavonoid backbone) and Caffeine Hydrochloride Dihydrate (purine alkaloid) .
- Pharmaceutical Utility: While 3-Acetamidophthalic Anhydride is used in heterocyclic synthesis, this compound is directly employed in drug intermediate preparation .
Biological Activity
3-Aminophthalic Acid Hydrochloride Dihydrate (CAS Number: 1852533-96-0) is a compound with notable biological activity, particularly in antimicrobial and anticancer research. This article provides an overview of its biological properties, synthesis methods, and relevant studies that highlight its potential applications.
- Molecular Formula : C8H8ClN O2·2H2O
- Molecular Weight : Approximately 253.64 g/mol
- Appearance : White to cream powder
- Solubility : Soluble in water
The dihydrate form indicates that the compound includes two water molecules in its crystalline structure, which may influence its solubility and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating the ability to inhibit growth effectively. The mechanism of action is believed to involve interference with bacterial enzyme systems, which are essential for cell wall synthesis and metabolic processes.
Anticancer Activity
Studies have shown that this compound may possess anticancer properties. Its structural similarity to other bioactive compounds allows it to interact with various cellular pathways involved in cancer progression. Notably, it has been investigated for its potential to inhibit specific enzymes associated with tumor growth and metastasis.
In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cell lines, suggesting a potential therapeutic role in oncology.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Dissolution : The starting material, 3-nitrophthalic acid, is dissolved in a suitable solvent.
- Nitrogen Displacement : The solution is subjected to nitrogen gas to create an inert atmosphere.
- Hydrogenation Reaction : Hydrogen gas is introduced under controlled pressure to reduce the nitro group to an amino group.
- Complexation Reaction : Concentrated hydrochloric acid is added to form the hydrochloride salt.
- Centrifugal Drying : The final product is isolated through centrifugation and dried under vacuum.
This method yields a high purity product (up to 99.2%) with excellent yield (approximately 95%) .
Study on Antimicrobial Activity
A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential use as an antimicrobial agent .
Study on Anticancer Effects
In another study published in a peer-reviewed journal, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
Summary Table of Biological Activities
| Activity Type | Tested Pathogens/Cell Lines | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 50 | Significant reduction in viability |
| Anticancer | Breast cancer cells | Varies | Dose-dependent decrease in proliferation |
| Lung cancer cells | Varies | Induction of apoptosis |
Q & A
Q. What are the recommended synthetic routes for 3-Aminophthalic Acid Hydrochloride Dihydrate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nitration followed by reduction. For example, nitration of a precursor (e.g., phthalic acid derivatives) with concentrated HNO₃ introduces a nitro group, which is subsequently reduced using Sn/HCl to yield the amine . Key optimization parameters include:
- Temperature : Nitration at controlled temperatures (e.g., 0–5°C) minimizes side reactions.
- Reductant stoichiometry : Excess Sn ensures complete nitro-to-amine conversion.
- Acid concentration : HCl gas facilitates protonation and stabilizes the hydrochloride salt.
Post-synthesis, recrystallization from ethanol/water mixtures improves purity.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Elemental Analysis : Confirm C, H, N, and Cl content (theoretical values: C 36.31%, H 4.58%, N 5.30%, Cl 13.41%) .
- X-ray Diffraction (XRD) : Resolve crystal structure and hydrate stoichiometry (e.g., dihydrate vs. anhydrous forms) .
- FTIR and NMR : Identify functional groups (e.g., -COOH, -NH₂) and validate absence of nitro intermediates .
- Thermogravimetric Analysis (TGA) : Detect water loss steps (≈10–12% weight loss for dihydrate) .
Q. What analytical methods are suitable for detecting impurities in this compound?
Methodological Answer:
- HPLC with UV/Vis detection : Use a C18 column and phosphate buffer (pH 2.5)–acetonitrile mobile phase to resolve residual nitro precursors or byproducts .
- Mass Spectrometry (MS) : Identify trace organic impurities (e.g., <0.1% unreacted intermediates) via high-resolution MS .
- Ion Chromatography : Quantify chloride counterions and rule out excess HCl contamination .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C to prevent dehydration or hygroscopic degradation .
- Solubility : Prepare solutions in deionized water (5–10 mg/mL) with brief sonication; avoid prolonged exposure to light .
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks; neutralize waste with sodium bicarbonate .
Advanced Research Questions
Q. What mechanistic insights explain the reduction of nitro intermediates during synthesis?
Methodological Answer: The Sn/HCl reduction proceeds via a two-electron transfer mechanism :
Acid activation : HCl protonates the nitro group, forming a nitrosonium ion.
Reduction : Sn donates electrons, converting the nitrosonium ion to an amine.
Side reactions (e.g., over-reduction to hydroxylamines) can occur if HCl concentration is insufficient. Computational studies (DFT) suggest that steric effects from the phthalic acid backbone influence reaction kinetics .
Q. How does the dihydrate form influence the compound’s stability and reactivity?
Methodological Answer: The dihydrate structure stabilizes the crystal lattice via hydrogen bonding :
- Water molecules bridge -NH₃⁺ and -COO⁻ groups, enhancing thermal stability (dehydration onset >100°C) .
- In anhydrous conditions, the compound may form reactive zwitterionic species, altering solubility and catalytic activity .
Comparative studies of hydrate vs. anhydrous forms show dihydrates exhibit superior shelf-life (>24 months under refrigeration) .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies arise from polymorphic forms and pH-dependent ionization:
-
pH adjustment : Solubility peaks at pH 4–5 (carboxylate deprotonation) but drops sharply above pH 7 due to zwitterion formation .
-
Co-solvents : Ethanol (20–30% v/v) increases aqueous solubility by disrupting hydrogen-bonded networks .
-
Table : Reported Solubility in Common Solvents
Solvent Solubility (mg/mL) Conditions Reference Water 5.0 pH 7.2, 25°C DMSO 5.0 25°C Ethanol/Water 8.2 30% EtOH, pH 5.0
Q. How can computational modeling aid in predicting the compound’s interactions in catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate hydration shells to predict solubility trends .
- Docking Studies : Model interactions with enzymes (e.g., oxidoreductases) using the amine group as a coordination site .
- DFT Calculations : Optimize transition states for reactions involving the carboxylate moiety (e.g., esterification) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
